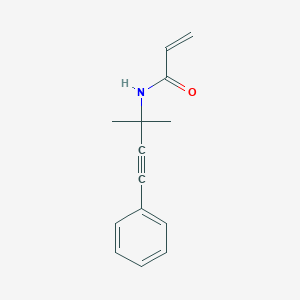
9-(Benzyloxy)-9-oxononanoic acid
Vue d'ensemble
Description
9-(Benzyloxy)-9-oxononanoic acid (BONA) is a naturally occurring organic compound that has been studied extensively for its potential applications in the medical and scientific fields. BONA is a derivative of nonanoic acid, a fatty acid that is found in many fats and oils. BONA has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential use as an analgesic and anti-diabetic agent.
Applications De Recherche Scientifique
Hypoglycemic Activity
9-(Benzyloxy)-9-oxononanoic acid: and its structural isomers have been studied for their potential to serve as FFAR1 agonists . FFAR1, or Free Fatty Acid Receptor-1, is a target for the treatment of type 2 diabetes mellitus (T2DM). Activation of this receptor can normalize blood sugar levels during hyperglycemia without causing hypoglycemia. The compound has shown promise in increasing glucose uptake by cells, indicating its potential as a therapeutic agent for T2DM .
Neurological Disorder Research
The compound’s ability to inhibit excitatory amino acid transporters (EAATs) makes it a valuable tool in neurological research. EAATs are responsible for clearing glutamate from the synaptic cleft, and their dysregulation is implicated in disorders like Alzheimer’s disease, amyotrophic lateral sclerosis (ALS), and stroke. By selectively inhibiting EAATs, 9-(Benzyloxy)-9-oxononanoic acid helps in studying the effects of prolonged glutamate exposure on neurons.
Neuroprotection
Research suggests that 9-(Benzyloxy)-9-oxononanoic acid could offer neuroprotective benefits in conditions like ischemic stroke, where excessive glutamate exposure leads to neuronal damage. Its role in modulating glutamate signaling is key to understanding and potentially treating such conditions.
Cognitive Enhancement
Controlled elevation of glutamate levels by this compound might enhance cognitive function and memory in animal models. This application is crucial for developing potential therapeutic interventions for cognitive impairments.
Proteomics Research
In proteomics, 9-(Benzyloxy)-9-oxononanoic acid is used for the synthesis of various compounds, including chiral glycolates and benzyloxyacetic pivalic anhydride. These synthesized compounds are crucial for understanding protein functions and interactions .
Synthesis of Natural Compounds
The compound is involved in the synthesis of natural compounds, playing a role in the biosynthesis and application of these substances. Its structural similarity to other naturally occurring molecules makes it an important synthetic intermediate .
Propriétés
IUPAC Name |
9-oxo-9-phenylmethoxynonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQULRGCDDIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Benzyloxy)-9-oxononanoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


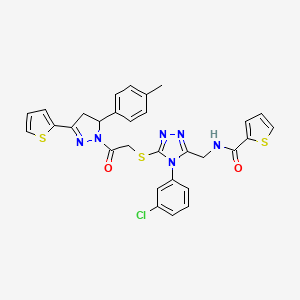

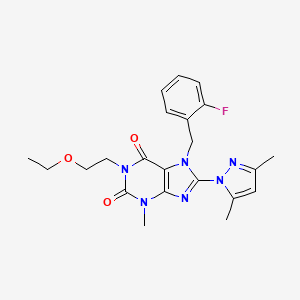

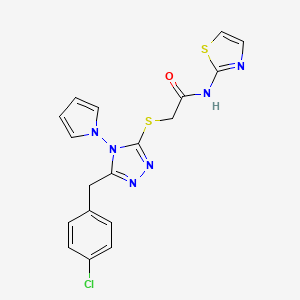

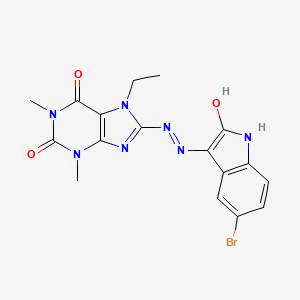
![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)
